molecular formula C6H6F4O4 B1301777 Dimethyl Tetrafluorosuccinate CAS No. 356-36-5

Dimethyl Tetrafluorosuccinate

Cat. No. B1301777
CAS RN: 356-36-5
M. Wt: 218.1 g/mol
InChI Key: RMXAYQBUNVSEPG-UHFFFAOYSA-N
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Description

Dimethyl Tetrafluorosuccinate (CAS RN: 356-36-5) is a chemical compound with the molecular formula C6H6F4O4 and a molecular weight of 218.10 . It is a liquid at 20°C .


Synthesis Analysis

A simple derivatization reaction with N, N -dimethylformamide dimethyl acetal (DMF-DMA) was developed for the analysis of perfluorocarboxylic acids . In another study, three fluorinated polyesters were synthesized from dimethyl tetrafluorosuccinate (DMTFS), dimethyl hexafluoroglutarate (DMHFG), and dimethyl octafluoroadipate (DMOFA) and ethylene glycol .


Molecular Structure Analysis

The molecular structure of Dimethyl Tetrafluorosuccinate is represented by the formula C6H6F4O4 . The average mass is 218.103 Da and the monoisotopic mass is 218.020218 Da .


Chemical Reactions Analysis

In the synthesis of fluorinated polyesters, parameters like monomer’s size, temperature, vacuum, ultrasound, and catalyst were evaluated . The role of ultrasound was found to be crucial to attain high reaction conversion rates .


Physical And Chemical Properties Analysis

Dimethyl Tetrafluorosuccinate is a liquid at 20°C . .

Scientific Research Applications

Synthesis of Fluorinated Polyesters

Dimethyl Tetrafluorosuccinate (DMTFS) is used in the synthesis of fluorinated polyesters . In a study, three fluorinated polyesters were synthesized from DMTFS, dimethyl hexafluoroglutarate (DMHFG), and dimethyl octafluoroadipate (DMOFA) and ethylene glycol . The influence of parameters like monomer’s size, temperature, vacuum, ultrasound and catalyst, on the polyesters synthesis was evaluated .

Role in Ultrasound-Assisted Reactions

The study also disclosed the role of ultrasound (US) as crucial to attain high reaction conversion rates . The effect of US was more relevant for the higher molecular weight monomers (DMHFG and DMOFA) .

Use in Enzymatic Catalysis

The use of Candida antarctica lipase (immobilized CALB) marginally favors the synthesis reactions when fixing the other conditions . This shows the potential of DMTFS in enzymatic catalysis.

Influence on Reaction Conversion Rates

The size of the starting monomers influenced greatly the reaction conversion rates, as shorter monomers gave rise to high amount of product recovering . This indicates that DMTFS can affect the efficiency of chemical reactions.

Use in Biodegradable Polymers

Aliphatic polyesters, which are synthesized using DMTFS, belong to a group of biodegradable polymers with extensive applications in biomaterials, surgical sutures, controlled release carriers and coatings .

Use in Thermoplastics and Thermoset Resins

These types of polyesters are also widely used as thermoplastics and thermoset resins . This suggests that DMTFS could play a role in the production of these materials.

Safety And Hazards

Dimethyl Tetrafluorosuccinate is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

dimethyl 2,2,3,3-tetrafluorobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F4O4/c1-13-3(11)5(7,8)6(9,10)4(12)14-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXAYQBUNVSEPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)OC)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371855
Record name Dimethyl Tetrafluorosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl Tetrafluorosuccinate

CAS RN

356-36-5
Record name Dimethyl Tetrafluorosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 356-36-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the size of Dimethyl Tetrafluorosuccinate influence its reactivity in polyester synthesis?

A1: Research indicates that the size of Dimethyl Tetrafluorosuccinate plays a crucial role in its reactivity during polyester synthesis. [] Smaller monomers, like Dimethyl Tetrafluorosuccinate, exhibit higher conversion rates compared to larger fluorinated dicarboxylate monomers such as Dimethyl Hexafluoroglutarate and Dimethyl Octafluoroadipate. This suggests that steric hindrance associated with bulkier monomers might hinder the esterification reaction, leading to lower product yields. []

Q2: What innovative techniques can enhance the polymerization reaction involving Dimethyl Tetrafluorosuccinate?

A2: The use of ultrasound has proven to be highly effective in enhancing the polymerization reaction involving Dimethyl Tetrafluorosuccinate and ethylene glycol. [] Studies show that applying ultrasound during the synthesis results in a significant increase in conversion rates (approximately 20%) compared to conventional methods. This enhancement is attributed to the cavitation phenomenon induced by ultrasound, which promotes mass transfer and facilitates the interaction between the monomers, leading to accelerated reaction kinetics. []

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